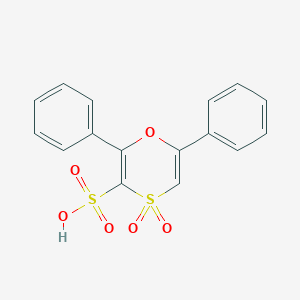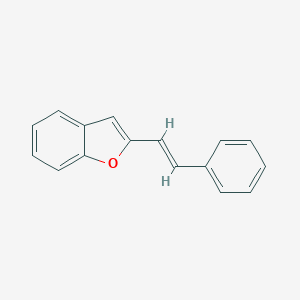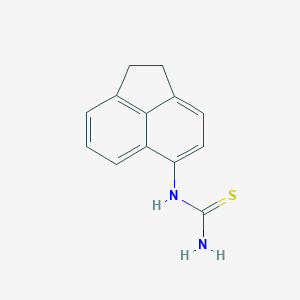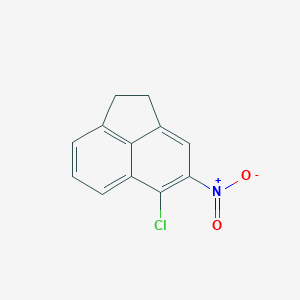![molecular formula C21H20ClNO4 B282205 (4Z)-5-(4-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione](/img/structure/B282205.png)
(4Z)-5-(4-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-5-(4-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione is a chemical compound that has been synthesized and studied for its potential pharmaceutical applications. This compound is also known as Cmpd-1 and has been found to have potential therapeutic effects in various diseases.
Mecanismo De Acción
The mechanism of action of Cmpd-1 involves its ability to inhibit the activity of certain enzymes and proteins that are involved in various cellular processes. For example, Cmpd-1 has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the breakdown of extracellular matrix proteins. Inhibition of MMP activity can prevent the invasion and metastasis of cancer cells. Cmpd-1 has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of pro-inflammatory prostaglandins.
Biochemical and Physiological Effects:
Cmpd-1 has been found to have various biochemical and physiological effects. It has been found to inhibit the activity of MMPs and COX-2, as mentioned above. In addition, Cmpd-1 has been found to induce apoptosis in cancer cells by activating the caspase pathway. It has also been found to have antioxidant effects by increasing the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Cmpd-1 in lab experiments is its potential therapeutic effects in various diseases. It can be used to study the mechanisms of action of certain enzymes and proteins that are involved in these diseases. However, one limitation of using Cmpd-1 is its potential toxicity and side effects. Further studies are needed to determine the safety and efficacy of Cmpd-1 in humans.
Direcciones Futuras
There are several future directions for the study of Cmpd-1. One direction is to further study its potential therapeutic effects in various diseases such as cancer, inflammation, and neurodegenerative disorders. Another direction is to study its safety and efficacy in humans. In addition, further studies are needed to determine the optimal dosage and administration of Cmpd-1 for its potential therapeutic effects.
Métodos De Síntesis
The synthesis method for Cmpd-1 involves the reaction of 4-chlorobenzaldehyde and 4-methylphenylhydrazine in ethanol to form the intermediate 4-(4-chlorophenyl)hydrazono-4-methylbenzene-1,3-diol. This intermediate is then reacted with 2,3-dimethyl-1,4-butanedione in the presence of sodium acetate to form Cmpd-1.
Aplicaciones Científicas De Investigación
Cmpd-1 has been studied for its potential therapeutic effects in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been found to have an inhibitory effect on the growth of cancer cells and can induce apoptosis in cancer cells. Cmpd-1 has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, Cmpd-1 has been studied for its potential neuroprotective effects in neurodegenerative disorders such as Alzheimer's disease.
Propiedades
Fórmula molecular |
C21H20ClNO4 |
|---|---|
Peso molecular |
385.8 g/mol |
Nombre IUPAC |
(4Z)-5-(4-chlorophenyl)-4-[hydroxy-(4-methylphenyl)methylidene]-1-(2-hydroxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C21H20ClNO4/c1-12-3-5-15(6-4-12)19(25)17-18(14-7-9-16(22)10-8-14)23(11-13(2)24)21(27)20(17)26/h3-10,13,18,24-25H,11H2,1-2H3/b19-17- |
Clave InChI |
CDKSOQRRAGAUCS-ZPHPHTNESA-N |
SMILES isomérico |
CC1=CC=C(C=C1)/C(=C/2\C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)Cl)/O |
SMILES |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)Cl)O |
SMILES canónico |
CC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC(C)O)C3=CC=C(C=C3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![4-(6b,9a-dihydroacenaphtho[1,2-d][1,3]oxazol-9(8H)-yl)phenyl methyl ether](/img/structure/B282133.png)



![(1S,11R)-15-(diphenylmethylene)-1,11-diphenyl-17-thia-2,9-diazapentacyclo[9.5.1.0~2,10~.0~3,8~.0~12,16~]heptadeca-3,5,7,9,13-pentaene](/img/structure/B282138.png)

![[(4S,5S)-2,2-dimethyl-4,5-diphenyl-3-(3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl)imidazolidin-1-yl]-(3-phenyl-4,5-dihydro-1,2-oxazol-5-yl)methanone](/img/structure/B282140.png)

![(14-hydroxy-14-phenyl-13b,14-dihydro-13aH-[1,3]benzothiazolo[2',3':3,4]pyrazino[2,1-c][1,4]benzothiazin-7-yl)(phenyl)methanone](/img/structure/B282142.png)
